molecular formula C4H9BrO B2938529 1-Bromo-2-methoxypropane CAS No. 23465-33-0

1-Bromo-2-methoxypropane

Cat. No. B2938529
CAS RN: 23465-33-0
M. Wt: 153.019
InChI Key: ULHBRIULGNSYDP-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is also known by its IUPAC name 2-Bromo-1-methoxypropane .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methoxypropane consists of a propane backbone with a bromine atom attached to the second carbon and a methoxy group (-OCH3) attached to the first carbon .


Physical And Chemical Properties Analysis

1-Bromo-2-methoxypropane has a molecular weight of 153.018 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±13.0 °C at 760 mmHg, and a flash point of 41.4±26.4 °C . It also has a refractive index of 1.437 .

Scientific Research Applications

  • Synthesis and Utilization in Organic Chemistry

    • 1-Bromo-2-methoxypropane has been studied for its role in organic synthesis. For instance, a study demonstrated the utility of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, derived from 1,3-dibromo-2-methoxypropane, as a masked acetonyl bromide in organic reactions (Horning, Kavadias & Muchowski, 1970). This shows its potential as a versatile reagent in complex organic synthesis.
  • Development of Novel Compounds

    • Research has been conducted to explore the transformation of 1-Bromo-2-methoxypropane derivatives into other novel organic compounds. For example, a study detailed the conversion of 1-arylmethyl-2-(bromomethyl)aziridines, related to 1-Bromo-2-methoxypropane, into 2-amino-1-aryloxy-3-methoxypropanes (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006). This indicates its role in synthesizing new chemical entities, potentially useful in various applications.
  • Photochemical Studies and Radical Generation

    • The photochemical behavior of compounds like 1-Bromo-2-methoxypropane has been a subject of interest. A study on 1-Bromo-2-methoxy-1-phenylpropan-2-yl demonstrated its role in generating olefin cation radicals through photolysis, indicating its importance in studying radical reactions and photochemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).
  • Chemical Transformation and Synthesis Techniques

    • The compound has been used in the synthesis and study of various chemical reactions. An instance is the synthesis of (Z)-1,3-dibromo-2-methoxypropene from related compounds and its subsequent use in nucleophilic displacement reactions (Edvardsen, Benneche & Tius, 2000). Such studies provide insights into the reactivity and potential applications of 1-Bromo-2-methoxypropane derivatives in organic synthesis.
  • Electrochemical Studies

    • Electrochemical reduction studies involving derivatives of 1-Bromo-2-methoxypropane have been conducted. For instance, research on the reduction of [1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl]benzene, a related compound, led to the formation of tetrahydrofuran derivatives (Esteves, Ferreira & Medeiros, 2007). This highlights the compound's role in electrochemical transformations, an area vital for synthetic chemistry.
  • Reaction Mechanisms and Kinetics

    • The study of reaction mechanisms and kinetics using 1-Bromo-2-methoxypropane derivatives has also been explored. Research on the stereochemistry of elimination reactions of halohydrin derivatives, including 1-bromo-2-methoxy-1,2-diphenylethane, sheds light on the stereochemical aspects of such reactions (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979). Understanding these mechanisms is crucial for designing and optimizing chemical processes.

Safety and Hazards

1-Bromo-2-methoxypropane is considered hazardous. It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, using explosion-proof equipment, and keeping away from sources of ignition .

Mechanism of Action

Target of Action

1-Bromo-2-methoxypropane, also known as 2-Bromo-1-methoxypropane , is a small organic molecule.

Mode of Action

Brominated compounds like this often act through a mechanism known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) interacts with the bromine atom, leading to the replacement of the bromine atom with the nucleophile . This can result in significant changes to the structure and function of the target molecule .

Biochemical Pathways

It’s plausible that this compound could interfere with various biochemical processes due to its potential to modify biological macromolecules through nucleophilic substitution .

Pharmacokinetics

The metabolism of such compounds often involves enzymatic reactions that modify the molecule, potentially affecting its activity and facilitating its excretion .

Result of Action

Given its potential to modify biological macromolecules, it’s plausible that this compound could have significant effects on cellular function, potentially leading to changes in cell behavior or viability .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-methoxypropane can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the bromine atom and thus the compound’s ability to undergo nucleophilic substitution . Additionally, the presence of other molecules can influence the compound’s activity, as they may compete with the compound for interaction with its targets .

properties

IUPAC Name

1-bromo-2-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHBRIULGNSYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxypropane

CAS RN

23465-33-0
Record name 1-bromo-2-methoxypropane
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